N'-(2-Hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-(2-Hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide, also known by its chemical formula C22H20N2O3 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with 4-((4-methylbenzyl)oxy)benzohydrazide . The reaction proceeds under suitable conditions to form the desired product.
Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ similar principles. Optimization of reaction conditions, purification, and yield enhancement are crucial for large-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: N’-(2-Hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo oxidation reactions.
Reduction: Reduction processes may yield different derivatives.
Substitution: Substituents on the phenyl rings can be modified.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium methoxide).
Major Products:: The specific products depend on reaction conditions and substituents. Isolation and characterization are essential to identify intermediates and final products.
Scientific Research Applications
Chemistry::
Organic Synthesis: Building blocks for designing novel compounds.
Medicinal Chemistry: Potential drug candidates due to their structural features.
Antimicrobial Properties: Investigated for antibacterial and antifungal effects.
Anticancer Activity: Studied for potential cancer therapies.
Dye Synthesis: Used in the preparation of dyes and pigments.
Material Science: May contribute to functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.
Comparison with Similar Compounds
Properties
CAS No. |
634896-65-4 |
---|---|
Molecular Formula |
C25H22N4O3 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H22N4O3/c1-17-6-8-18(9-7-17)16-32-21-12-10-19(11-13-21)22-14-23(28-27-22)25(31)29-26-15-20-4-2-3-5-24(20)30/h2-15,30H,16H2,1H3,(H,27,28)(H,29,31)/b26-15+ |
InChI Key |
YZJLHONHQXBLBU-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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